molecular formula C12H15NO4 B1272492 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 436811-01-7

1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B1272492
M. Wt: 237.25 g/mol
InChI Key: PHAYITCIRICDCI-UHFFFAOYSA-N
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Description

1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

  • Esterification Products and Structural Analysis : The reaction of 5-arylfurfurilamines with maleic anhydride forms 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, which exist in dynamic equilibrium with N-furfurylmaleinamides. Esterification of these tautomeric mixtures with methanol results in unexpected cleavage products of the 3a,6-oxo bridge. This study provides valuable insights into the structural properties of these compounds through X-ray structural analysis (Nadirova et al., 2019).

Reaction Mechanisms and Photoreactivity

  • Photoremovable Protecting Groups : 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters demonstrate significant reactivity with hydrogen atom or electron donors, releasing corresponding acids. These findings propose the utility of these compounds as photoremovable protecting groups in applications requiring high concentrations of hydrogen/electron donors (Literák et al., 2008).

Tautomerism and Reaction Pathways

  • Ring-chain Tautomerism : A study on the reaction of 5-substituted furfurylamines with anhydrides of α,β-unsaturated carboxylic acids has shown the formation of 1-oxo-2,3,7,7a-hexahydro-1H-3a,6-epoxyisoindoles, demonstrating the significance of ring-chain tautomerism in these reactions. This research provides a deeper understanding of the reaction mechanisms involving these complex molecules (Zubkov et al., 2016).

Applications in Synthesis of Natural Products

  • Synthesis of Cyclopenta[b]furo[2,3-c]pyrroles : Utilizing Hoveyda–Grubbs-type catalysts, the ring rearrangement metathesis of methyl 3-allyl-3a,6-epoxyisoindole-7-carboxylates is shown to lead to the synthesis of natural product-like cyclopenta[b]furo[2,3-c]pyrroles. This discovery opens pathways for the synthesis of complex organic structures using these compounds (Antonova et al., 2020).

Aromatization Processes

  • Aromatization in Alkaline Media : The aromatization of 3a,6-epoxyisoindoles in alkaline media to synthesize isoindoline-4-carboxylic acids highlights the potential of these compounds in facilitating efficient and straightforward synthesis processes (Zubkov et al., 2012).

Crystallography and Molecular Structure

  • Molecular Structure Analysis : Studies on molecules like rac-Methyl 5,7a-bis(acetyloxy)-3-oxo-2-phenyloctahydro-1H-isoindole-4-carboxylate provide crucial insights into the crystallographic structures of derivatives of 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid. These analyses enhance the understanding of the molecular geometry and bonding interactions in these compounds (Toze et al., 2013).

properties

IUPAC Name

4-oxo-3-propan-2-yl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-6(2)13-5-12-4-3-7(17-12)8(11(15)16)9(12)10(13)14/h3-4,6-9H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAYITCIRICDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378164
Record name BAS 05044537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

CAS RN

436811-01-7
Record name BAS 05044537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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